Avitinib
Overview
Description
Avitinib, also known as AC0010, is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor with potential antineoplastic activity . It covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant . This prevents signaling mediated by mutant forms of EGFR, which may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells .
Scientific Research Applications
Effects on Cytochrome CYP450 Enzymes : Avitinib has been found to have inhibitory effects on cytochrome CYP450 enzymes, impacting the metabolic activity of these enzymes both in vitro and in vivo. This suggests that caution is needed when avitinib is taken simultaneously with drugs metabolized by CYP450 enzymes (Shi et al., 2021).
Phase 1 Clinical Trials in the US and China : Avitinib has been approved for clinical trials in both the United States and China, focusing on its potential to target mutated EGFR and overcome T790M-induced resistance in lung cancer patients (Xu, 2015).
Interaction with Other Cancer Therapies : Research has been conducted to understand the interaction of avitinib with other cancer therapies, like osimertinib, another FDA-approved third-generation EGFR tyrosine kinase inhibitor. This study investigated the pharmacokinetics of this interaction both in vitro and in vivo (Wu et al., 2020).
Blood-Brain Barrier Penetration : A study focused on avitinib's ability to penetrate the blood-brain barrier and its efficacy in controlling intra/extra-cranial disease in NSCLC patients with the T790M mutation. This aspect is crucial for treating brain metastases in lung cancer (Wang et al., 2018).
Metabolic Pathways Characterization : The reactive intermediates and bioactivation pathways of avitinib have been characterized, providing insights into its metabolism and potential toxicity (Attwa et al., 2019).
Quantification in Human Cerebrospinal Fluid : A study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying avitinib and its metabolites in human cerebrospinal fluid. This research is significant for understanding avitinib's penetration rate through the blood-brain barrier in NSCLC patients (Wang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYSRZSLXWIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abivertinib | |
CAS RN |
1557267-42-1 | |
Record name | Abivertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abivertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABIVERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.